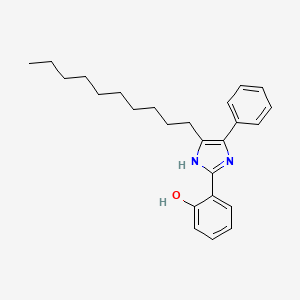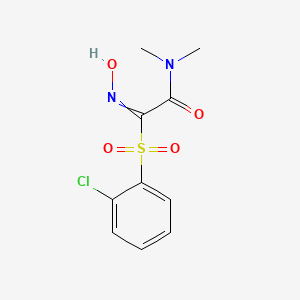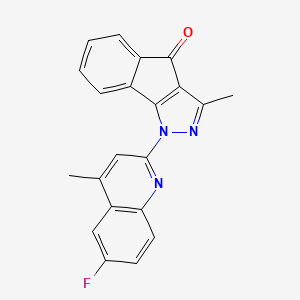phosphane CAS No. 138852-42-3](/img/structure/B14269108.png)
[(1,3-Dioxocan-2-yl)methyl](diphenyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Dioxocan-2-yl)methylphosphane is an organophosphorus compound that features a phosphane group bonded to a diphenyl moiety and a 1,3-dioxocane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxocan-2-yl)methylphosphane typically involves the reaction of diphenylphosphine with a suitable 1,3-dioxocane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphane bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of (1,3-Dioxocan-2-yl)methylphosphane may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
(1,3-Dioxocan-2-yl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group back to its original state.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphane derivatives, and substituted phosphane compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1,3-Dioxocan-2-yl)methylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can stabilize metal complexes and enhance catalytic activity.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific biochemical pathways.
Industry: It is utilized in the synthesis of advanced materials and specialty chemicals, where its unique properties contribute to the performance of the final products.
作用機序
The mechanism of action of (1,3-Dioxocan-2-yl)methylphosphane involves its interaction with molecular targets through the phosphane group. This interaction can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action, particularly in catalytic processes.
特性
CAS番号 |
138852-42-3 |
|---|---|
分子式 |
C19H23O2P |
分子量 |
314.4 g/mol |
IUPAC名 |
1,3-dioxocan-2-ylmethyl(diphenyl)phosphane |
InChI |
InChI=1S/C19H23O2P/c1-4-10-17(11-5-1)22(18-12-6-2-7-13-18)16-19-20-14-8-3-9-15-21-19/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
InChIキー |
KVEHUDWRHBRKLU-UHFFFAOYSA-N |
正規SMILES |
C1CCOC(OCC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


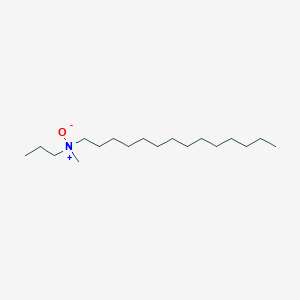
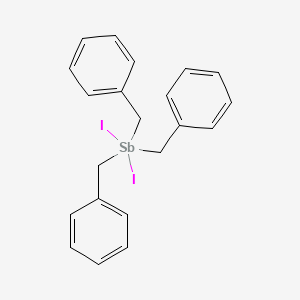
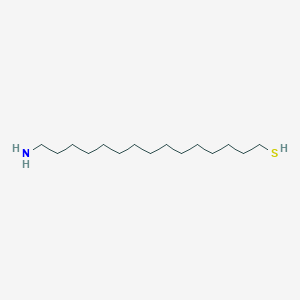
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
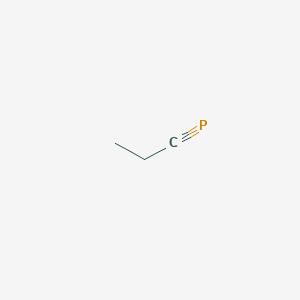
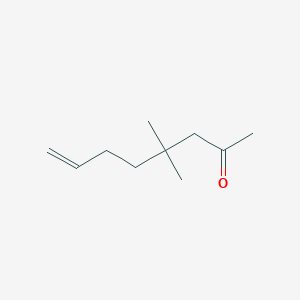
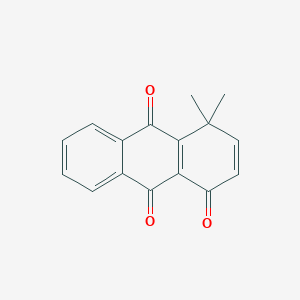
![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)
